N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide
Overview
Description
N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide: is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a thiophene ring substituted with an amino group, a chlorophenyl group, and a cyano group, along with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the amino, chlorophenyl, and cyano groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Benzamide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the substituted thiophene and benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-cyanobenzamide
- N-(4-aminophenyl)-3-cyanothiophene
- N-(4-chlorophenyl)-3-cyanothiophene
Comparison
- N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
- Compared to N-(4-chlorophenyl)-2-cyanobenzamide , the presence of the thiophene ring in the former adds additional electronic and steric effects, influencing its reactivity and interactions.
- N-(4-aminophenyl)-3-cyanothiophene lacks the benzamide moiety, which is crucial for certain biological activities.
- N-(4-chlorophenyl)-3-cyanothiophene does not have the amino group, which is important for specific chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-amino-4-(4-chlorophenyl)-3-cyanothiophen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-11(7-9-13)15-14(10-20)18(24-16(15)21)22-17(23)12-4-2-1-3-5-12/h1-9H,21H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCLJXUJXNBAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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